molecular formula C19H24N4O B2645438 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 2320416-50-8

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2645438
CAS No.: 2320416-50-8
M. Wt: 324.428
InChI Key: LHVUGEBTEJSVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively in recent years to understand its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Antibacterial Evaluation of Novel Compounds : Research on the synthesis of new heterocyclic compounds, including those related to urea, has shown promise in developing potential antibacterial agents. Compounds synthesized have shown high antibacterial activities, indicating the importance of these chemical structures in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Anion Tuning of Hydrogel Properties : A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea revealed the dependency of the morphology and rheology of hydrogels on the identity of the anion used. This showcases the potential of tuning physical properties of materials for specific applications through molecular modifications (Lloyd & Steed, 2011).

Synthesis and Properties of Ureas with Pyrazole and Adamantane Fragments : The creation of 1,3-disubstituted ureas containing pyrazole and adamantane fragments has led to compounds with significant inhibitory activity and solubility, demonstrating the potential of these compounds in pharmacological contexts (D’yachenko et al., 2019).

Molecular Interactions and Mechanisms

Molecular Mechanism of Anti-Angiogenic Pyrazolyl-Ureas : A detailed analysis of the molecular mechanism of action of the anti-angiogenic compound GeGe-3, a pyrazolyl-urea, has provided insights into its biological potential linked to calreticulin binding. This study highlights the intricate interactions at the molecular level that contribute to the compound's pharmacological profile (Morretta et al., 2021).

Synthesis and Evaluation of Pyrazolo Derivatives as Anti-Tumor Agents : The creation and molecular modeling of novel pyrazolo derivatives have shown significant effects in cancer cell lines, underlining the therapeutic potential of these compounds in oncology (Nassar, Atta-Allah, & Elgazwy, 2015).

Facile Synthesis of Functionalized Heterocycles Using Urea as a Catalyst : Urea has been employed as a novel organo-catalyst in the efficient multicomponent one-pot synthesis of various functionalized heterocycles. This study demonstrates the versatility of urea in promoting eco-friendly and efficient synthetic routes (Brahmachari & Banerjee, 2014).

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)21-19(24)20-10-11-23-18(15-8-9-15)12-17(22-23)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUGEBTEJSVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.